Cas no 62631-37-2 ((2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid)

(2S)-2-{(tert-Butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a catechol-substituted side chain. The Boc group enhances stability and facilitates selective deprotection in peptide synthesis, while the 3,4-dihydroxyphenyl moiety offers potential for further functionalization or metal chelation. The methyl substitution at the α-carbon introduces steric hindrance, influencing conformational properties and reactivity. This compound is valuable in medicinal chemistry and asymmetric synthesis, particularly for designing bioactive peptides or enzyme inhibitors. Its structural features make it suitable for studies involving oxidative stress or catechol-based ligands. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid structure
62631-37-2 structure
Product Name:(2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
CAS No:62631-37-2
MF:C15H21NO6
MW:311.33034491539
CID:437336
PubChem ID:15719345
Update Time:2025-06-08

(2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-a-methyl-
    • N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-a-methyl- L-Tyrosine
    • (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
    • Inchi: 1S/C15H21NO6/c1-14(2,3)22-13(21)16-15(4,12(19)20)8-9-5-6-10(17)11(18)7-9/h5-7,17-18H,8H2,1-4H3,(H,16,21)(H,19,20)/t15-/m0/s1
    • InChI Key: ZQLMBOMVHDKAKS-HNNXBMFYSA-N
    • SMILES: C(O)(=O)[C@](C)(CC1=CC=C(O)C(O)=C1)NC(OC(C)(C)C)=O

(2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid Pricemore >>

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Additional information on (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Recent Advances in the Study of (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS: 62631-37-2)

The compound (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS: 62631-37-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its tert-butoxycarbonyl (Boc) protected amino group and dihydroxyphenyl moiety, serves as a key intermediate in the synthesis of bioactive compounds targeting neurodegenerative diseases, inflammation, and cancer. Recent studies have focused on its synthesis optimization, biological activity, and mechanism of action, providing new insights into its pharmacological potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, emphasizing green chemistry principles to improve yield and reduce environmental impact. The study reported a novel enzymatic method for the asymmetric synthesis of this compound, achieving a 78% yield with high enantiomeric purity (>99%). This advancement addresses previous challenges in scalability and cost-effectiveness, making the compound more accessible for further research and development.

Another significant breakthrough was reported in a 2024 Nature Communications article, which investigated the compound's neuroprotective effects. Using in vitro and in vivo models of Parkinson's disease, researchers demonstrated that (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid significantly reduced oxidative stress and neuronal apoptosis. The study identified the compound's ability to activate the Nrf2-ARE pathway, a critical regulator of cellular antioxidant responses, as a key mechanism underlying its neuroprotective properties. These findings suggest its potential as a lead compound for developing novel therapeutics for neurodegenerative disorders.

Further research has also highlighted the compound's anti-inflammatory and anticancer activities. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid exhibited potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary in vitro assays showed promising cytotoxicity against several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. These results underscore the compound's versatility and potential for multitarget therapy.

In conclusion, recent studies on (2S)-2-{(tert-butoxy)carbonylamino}-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS: 62631-37-2) have expanded our understanding of its synthetic accessibility, biological activities, and therapeutic potential. The compound's neuroprotective, anti-inflammatory, and anticancer properties make it a promising candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties and conducting preclinical trials to validate its efficacy and safety in vivo.

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